2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzofuran ring, a thiazole ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Thiazole Ring Synthesis: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using a suitable linker, such as an acetamide group, through amide bond formation. This step typically requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the acetamide moiety.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation, while nitration can be achieved using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes in cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and thiazole rings may facilitate binding to these targets through π-π stacking interactions and hydrogen bonding. The compound’s effects are mediated through modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide: Similar structure with a methylthio group instead of an ethylthio group.
2-(4-(ethylthio)phenyl)-N-(4-(benzofuran-2-yl)thiazol-2-yl)acetamide: Lacks the methoxy group on the benzofuran ring.
2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
The presence of both the ethylthio group and the methoxybenzofuran moiety in 2-(4-(ethylthio)phenyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide distinguishes it from similar compounds. These functional groups may confer unique biological activities and binding properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-3-28-16-9-7-14(8-10-16)11-20(25)24-22-23-17(13-29-22)19-12-15-5-4-6-18(26-2)21(15)27-19/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYAKOAOCQQPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.